Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-[(1-methylpyrazol-4-yl)amino]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)5-9-7-4-10-11(2)6-7/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
VNWJZWDBCXAUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CN(N=C1)C |
Origin of Product |
United States |
Contextual Significance Within Heterocyclic Chemistry
The pyrazole (B372694) ring system is a cornerstone of heterocyclic chemistry, a field that explores the synthesis and properties of cyclic compounds containing atoms of at least two different elements. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. researchgate.net This structural motif is not merely a chemical curiosity; it is a prevalent scaffold in a vast array of biologically active molecules. nih.govmdpi.com
The significance of the pyrazole core can be attributed to several factors:
Aromatic Stability: The ring is aromatic, which confers a degree of stability, yet it possesses sites of varying electron density that allow for selective chemical reactions.
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.
Synthetic Versatility: The pyrazole ring can be synthesized through various established methods, such as the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, and can be readily functionalized at its carbon and nitrogen atoms. bohrium.combanglajol.info
Importance of Glycine Derivatives in Synthetic Strategies
Glycine (B1666218) is the simplest proteinogenic amino acid, but its derivatives, particularly its esters, play a vital role as fundamental building blocks in organic synthesis. The ethyl ester group in Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate serves two primary purposes: it protects the carboxylic acid functionality and enhances the compound's solubility in organic solvents, facilitating its use in a wider range of reaction conditions.
Glycine derivatives are integral to synthetic strategies for several reasons:
Peptide Synthesis: They are the starting point for building peptide chains, where the amino group can be coupled with other amino acids.
Introduction of a C2N Unit: The glycinate (B8599266) moiety provides a reliable method for introducing a two-carbon chain with a terminal nitrogen atom, a common structural element in many natural products and pharmaceuticals.
Scaffold for Heterocycle Synthesis: The amino and ester groups can participate in intramolecular or intermolecular reactions to form a variety of heterocyclic rings, such as lactams, piperazines, and benzodiazepines.
By incorporating the glycine ethyl ester unit, this compound becomes a bifunctional reagent. Chemists can leverage the reactivity of the pyrazole (B372694) ring independently or in concert with the amino acid portion to construct elaborate molecules that would be difficult to assemble otherwise.
Overview of Research Trajectories for Ethyl 1 Methyl 1h Pyrazol 4 Yl Glycinate
Direct Synthetic Routes to this compound
Direct synthetic methods offer an efficient means to the target compound by minimizing the number of synthetic steps. These strategies typically involve either the final-step esterification of a precursor amino acid or the direct functionalization of the pyrazole ring.
One of the most straightforward methods to prepare the target ethyl ester is through the esterification of its corresponding carboxylic acid, (1-methyl-1H-pyrazol-4-yl)glycine. Standard procedures for the esterification of amino acids can be employed. A common and effective method involves the reaction of the amino acid with an alcohol, in this case, ethanol, in the presence of an acid catalyst or a coupling agent.
A particularly mild and efficient method utilizes trimethylchlorosilane (TMSCl) in an alcohol solvent at room temperature. nih.gov The TMSCl reacts with the alcohol to generate HCl in situ, which catalyzes the esterification while also protecting the amino group as its hydrochloride salt. This prevents side reactions and facilitates purification. researchgate.net
| Reagent System | Solvent | Conditions | Yield |
| Trimethylchlorosilane (TMSCl) | Ethanol | Room Temperature | Good to Excellent |
| Thionyl Chloride (SOCl₂) | Ethanol | 0 °C to Reflux | Good |
| Acid Catalysis (H₂SO₄ or HCl) | Ethanol | Reflux | Moderate to Good |
This interactive table summarizes common conditions for the esterification of amino acids, which are applicable to the synthesis of this compound from its precursor acid.
The general procedure involves suspending the precursor amino acid in ethanol, followed by the slow addition of the reagent (e.g., TMSCl). The reaction is typically stirred at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC). nih.gov Workup involves the removal of the solvent under reduced pressure to yield the hydrochloride salt of the target ester.
A more advanced and atom-economical approach involves the direct C-H functionalization of the 1-methyl-1H-pyrazole ring at the C4 position. Transition-metal-catalyzed C-H insertion reactions have become powerful tools for forming C-C bonds. rsc.org
Specifically, the insertion of a metal carbene, generated from a diazo compound, into a C-H bond is a prominent strategy. Iridium(III) and Rhodium(II) complexes are well-known catalysts for such transformations. nih.govsemanticscholar.org The reaction of 1-methyl-1H-pyrazole with ethyl diazoacetate in the presence of a suitable catalyst, such as an Iridium(III)-bis(imidazolinyl)phenyl complex, could potentially yield the desired product directly. nih.gov The pyrazole's C4-H bond is generally susceptible to electrophilic substitution, making it a viable position for such functionalization. chim.it This method avoids the need for pre-functionalized pyrazole starting materials, thereby shortening the synthetic sequence. rsc.org
Another direct approach is the alkylation of 1-methyl-1H-pyrazole with an appropriate electrophile like ethyl bromoacetate. tsijournals.com This reaction typically requires a base to deprotonate the pyrazole ring, which can lead to a mixture of N- and C-alkylated products. However, under specific conditions, C-alkylation can be favored.
Multistep Synthesis of this compound Precursors
Multistep syntheses provide a versatile and often more controlled route to the target molecule by building it up from simpler, readily available starting materials. This involves the initial construction of the pyrazole core, followed by the systematic introduction and elaboration of the glycinate side chain.
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most common and versatile methods for constructing the pyrazole ring. drugfuture.comjk-sci.com This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. rsc.orgresearchgate.net To obtain the desired 1-methyl-1H-pyrazole core, methylhydrazine is used as the hydrazine component.
The choice of the 1,3-dicarbonyl substrate is critical for introducing a functional handle at the C4 position, which can later be converted into the glycinate moiety. For instance, the condensation of methylhydrazine with ethyl 2-formyl-3-oxobutanoate would yield a pyrazole with an ester group at the 4-position, which can be further modified. The reaction often proceeds through a hydroxylpyrazolidine intermediate, with the subsequent dehydration step typically being rate-determining under neutral pH conditions. rsc.org
| 1,3-Dicarbonyl Precursor | Hydrazine | Key Product Feature |
| Acetylacetone | Methylhydrazine | 1,3,5-Trimethylpyrazole |
| Ethyl Acetoacetate | Methylhydrazine | 1,5-Dimethyl-1H-pyrazol-3(2H)-one |
| Malondialdehyde | Methylhydrazine | 1-Methyl-1H-pyrazole |
| Ethyl 2-formyl-3-oxobutanoate | Methylhydrazine | 4-Ethoxycarbonyl-1,5-dimethyl-1H-pyrazole |
This interactive table illustrates the versatility of the Knorr synthesis for generating various pyrazole cores based on the choice of precursors.
An alternative is the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds, but this is more commonly applied to the synthesis of pyrroles and furans. wikipedia.orgrgmcet.edu.in
Once a suitably functionalized 1-methyl-1H-pyrazole is obtained, the next stage is the introduction of the glycinate side chain. A highly effective method for synthesizing α-amino acids is the Strecker synthesis. wikipedia.orgyoutube.com This classic reaction involves treating an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. organic-chemistry.orgmasterorganicchemistry.com
A plausible synthetic sequence would begin with the synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde can serve as the starting point for the Strecker synthesis.
Imine Formation: The aldehyde reacts with ammonia to form an imine.
Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), adds to the imine to form (1-methyl-1H-pyrazol-4-yl)(amino)acetonitrile.
Nitrile Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the amino acid, (1-methyl-1H-pyrazol-4-yl)glycine.
Esterification: The final step would be the esterification of the amino acid to the target ethyl ester, as described in section 2.1.1.
This multistep approach provides a reliable pathway to the target compound through well-established chemical transformations.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Several stages in the synthesis of this compound can benefit from catalytic methods.
As mentioned in section 2.1.2, the direct C-H functionalization of 1-methyl-1H-pyrazole is a prime example of a catalytic approach. Transition-metal catalysts, particularly those based on iridium and rhodium, are highly effective for mediating the insertion of carbenes derived from ethyl diazoacetate into C-H bonds. nih.govsemanticscholar.org This strategy offers a highly efficient, single-step route to install the ethyl acetate (B1210297) moiety directly onto the pyrazole ring.
The Knorr pyrazole synthesis itself is often catalyzed by acid. jk-sci.com The condensation reaction can be accelerated by the addition of a catalytic amount of a weak acid, such as acetic acid. rsc.org Furthermore, enzymatic or biocatalytic methods are emerging as powerful tools for selective alkylation. Engineered enzymes have been shown to perform highly regioselective N-alkylation of pyrazoles, and similar principles could potentially be applied to achieve selective C-alkylation in the future. nih.gov
Metal-Catalyzed Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful and well-established tools for the formation of C-N bonds. Methodologies such as the Buchwald-Hartwig amination and Ullmann-type couplings are directly applicable to the synthesis of the target compound. These reactions generally involve the coupling of a heteroaryl halide, such as 4-bromo- or 4-iodo-1-methyl-1H-pyrazole, with ethyl glycinate in the presence of a metal catalyst, a ligand, and a base.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig reaction is a versatile method for C-N bond formation. In a plausible synthetic route, 4-bromo-1-methyl-1H-pyrazole can be coupled with ethyl glycinate using a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a specialized phosphine (B1218219) ligand. researchgate.netresearchgate.net The choice of ligand is critical and often requires screening to optimize the yield. researchgate.net A strong, non-nucleophilic base like sodium tert-butoxide is typically employed to facilitate the catalytic cycle.
Table 1: Typical Components for Palladium-Catalyzed Synthesis
| Component | Example | Function |
|---|---|---|
| Pyrazole Precursor | 4-Bromo-1-methyl-1H-pyrazole | Electrophilic partner |
| Amine Source | Ethyl glycinate | Nucleophilic partner |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates oxidative addition/reductive elimination |
| Ligand | tBuDavePhos, XPhos | Stabilizes catalyst, promotes key steps |
| Base | NaOtBu, K₂CO₃ | Activates the amine |
Copper-Catalyzed N-Arylation (Ullmann Condensation): An alternative to palladium catalysis is the copper-catalyzed N-arylation of heterocycles. This method can be advantageous due to the lower cost of copper catalysts. organic-chemistry.org The reaction typically employs a copper(I) source, such as copper(I) iodide (CuI), often in the presence of a diamine ligand like 1,10-phenanthroline. organic-chemistry.orgorganic-chemistry.org The reaction conditions are generally milder than traditional Ullmann reactions, which required harsh temperatures. mdpi.com This approach has proven effective for a wide range of nitrogen heterocycles, including pyrazoles. organic-chemistry.org
Table 2: Typical Components for Copper-Catalyzed Synthesis
| Component | Example | Function |
|---|---|---|
| Pyrazole Precursor | 4-Iodo-1-methyl-1H-pyrazole | Electrophilic partner |
| Amine Source | Ethyl glycinate | Nucleophilic partner |
| Copper Catalyst | Copper(I) Iodide (CuI) | Primary catalyst |
| Ligand | 1,10-Phenanthroline, L-proline | Accelerates the catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃ | Activates the amine |
Organocatalytic Pathways
Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful field in synthesis. However, the direct organocatalytic N-arylation of amino acid esters with heteroaryl halides remains a significant challenge. While organocatalysts, particularly cinchona alkaloids and squaramides, have been successfully employed in asymmetric reactions to synthesize complex pyrazole-containing structures like dihydropyrano[2,3-c]pyrazoles, their application to direct C-N cross-coupling is less developed. nih.govmetu.edu.tr
Currently, specific and efficient organocatalytic methods for the synthesis of this compound are not well-documented in peer-reviewed literature. Research in this area is ongoing, with a focus on developing metal-free C-N coupling strategies that could eventually provide a viable organocatalytic route. acs.orgorganic-chemistry.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves using safer solvents, improving energy efficiency, and maximizing the incorporation of starting materials into the final product. jetir.org
Solvent-Free and Aqueous Medium Syntheses
A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents.
Solvent-Free Synthesis: Recent advancements have led to the development of metal-free, solvent-free protocols for C-N coupling between heteroaryl halides and amines. acs.orgnih.gov These reactions are typically conducted by heating the neat reactants, which can serve as both nucleophile and base, thereby avoiding the need for an external solvent or base. organic-chemistry.orgresearchgate.net Such a strategy offers significant environmental benefits by eliminating solvent waste and simplifying product purification. This approach represents a highly green and sustainable alternative to traditional metal-catalyzed methods that rely on volatile organic solvents. organic-chemistry.org
Atom Economy and Yield Optimization
Yield Optimization: Maximizing reaction yield is a fundamental principle of green chemistry as it ensures efficient use of resources and minimizes waste. In the synthesis of this compound, yield can be optimized by carefully selecting the catalyst-ligand system, base, solvent, and temperature. researchgate.netorganic-chemistry.org The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate pyrazole synthesis, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.gov This not only improves efficiency but also reduces energy consumption, further aligning the synthesis with green chemistry principles.
Elucidation of Reaction Pathways for the Formation of this compound
The synthesis of this compound can be approached through several strategic pathways. The most plausible routes involve either the construction of the pyrazole ring with the C4-substituent precursor already in place or the functionalization of a pre-formed 1-methyl-1H-pyrazole at the C4 position.
One of the most versatile methods for introducing a functional group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. nih.govwikipedia.orgchemistrysteps.com For the synthesis of the target compound, this would involve the formylation of 1-methyl-1H-pyrazole.
The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgyoutube.com The 1-methyl-1H-pyrazole then acts as a nucleophile, attacking the Vilsmeier reagent to form a stable intermediate. Subsequent hydrolysis of this intermediate yields the 1-methyl-1H-pyrazole-4-carbaldehyde. nih.govresearchgate.net
Following the formation of the aldehyde, the glycinate moiety can be introduced via a Strecker amino acid synthesis . organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves the treatment of the aldehyde with ammonia and a cyanide source, typically hydrogen cyanide or a cyanide salt, to form an α-aminonitrile. wikipedia.org The mechanism proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.com The resulting α-aminonitrile can then be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid. For the synthesis of the target ethyl ester, the hydrolysis would be followed by esterification with ethanol.
An alternative pathway for the formation of the C-N bond at the α-carbon is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction could potentially be used to couple a 4-halo-1-methyl-1H-pyrazole with an ethyl glycinate equivalent. researchgate.netresearchgate.netnih.gov The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond. nih.gov
Another potential, though less direct, route could involve a Sonogashira coupling of a 4-halo-1-methyl-1H-pyrazole with a protected acetylene, followed by a sequence of hydration and reductive amination to form the glycinate side chain. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org
The following table summarizes the key aspects of these plausible reaction pathways.
| Reaction Pathway | Key Reagents | General Mechanistic Steps | Key Intermediates |
| Vilsmeier-Haack followed by Strecker Synthesis | 1. POCl₃, DMF2. NH₃, HCN3. H₃O⁺, EtOH | 1. Formation of Vilsmeier reagent.2. Electrophilic attack by pyrazole.3. Formation of imine.4. Nucleophilic addition of cyanide.5. Hydrolysis and esterification. | Chloroiminium ion, 1-methyl-1H-pyrazole-4-carbaldehyde, α-aminonitrile |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, 4-halo-1-methyl-1H-pyrazole, ethyl glycinate | 1. Oxidative addition.2. Amine coordination.3. Reductive elimination. | Palladium(II) intermediate |
| Sonogashira Coupling and subsequent functionalization | Pd catalyst, Cu catalyst, base, 4-halo-1-methyl-1H-pyrazole, protected alkyne | 1. Oxidative addition.2. Transmetalation.3. Reductive elimination.4. Hydration.5. Reductive amination. | Alkyne-palladium complex, pyrazolylacetylene |
Mechanistic Understanding of Transformations of this compound
The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the secondary amine, and the ethyl ester.
The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, (1-methyl-1H-pyrazol-4-yl)glycine. The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Reduction of the ester, for instance with lithium aluminum hydride, would likely lead to the formation of the corresponding amino alcohol, 2-((1-methyl-1H-pyrazol-4-yl)amino)ethanol.
The secondary amine in the glycinate moiety can undergo a variety of reactions. It can be acylated by reaction with acyl chlorides or anhydrides to form amides. Alkylation with alkyl halides would lead to the corresponding tertiary amine. The amino group can also participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases).
The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of further substitution. The nitrogen atoms of the pyrazole ring also possess lone pairs of electrons, allowing for coordination with metal ions.
Identification of Key Intermediates in Syntheses Involving the Chemical Compound
Based on the plausible synthetic pathways discussed in section 3.1, several key intermediates can be identified.
In the Vilsmeier-Haack/Strecker synthesis route, the primary intermediates are:
1-methyl-1H-pyrazole-4-carbaldehyde : This aldehyde is a stable, isolable intermediate formed after the Vilsmeier-Haack reaction. researchgate.netamazonaws.com Its presence would be confirmed by spectroscopic methods, particularly the characteristic aldehyde proton signal in ¹H NMR spectroscopy.
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile : This α-aminonitrile is the direct product of the Strecker reaction. rsc.org These intermediates can be sensitive to hydrolysis, especially under the reaction conditions, and might be carried forward to the next step without isolation.
The following table outlines the expected intermediates for the most plausible synthetic route.
| Synthetic Route | Step | Intermediate | Characterization Notes |
| Vilsmeier-Haack followed by Strecker Synthesis | Vilsmeier-Haack Reaction | 1-methyl-1H-pyrazole-4-carbaldehyde | Isolable solid or oil. Characterized by ¹H NMR (aldehyde proton ~9-10 ppm) and IR (C=O stretch ~1700 cm⁻¹). |
| Strecker Reaction | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | Often generated in situ. Can be characterized by IR (C≡N stretch ~2250 cm⁻¹) if isolated. | |
| Hydrolysis & Esterification | (1-methyl-1H-pyrazol-4-yl)glycine | Zwitterionic amino acid. Characterized by NMR and mass spectrometry. |
Should a Buchwald-Hartwig approach be employed, the key intermediate would be a palladium complex containing the pyrazole and glycinate ligands. These types of organometallic intermediates are typically transient and are studied through specialized techniques such as in situ NMR spectroscopy.
Derivatization and Synthetic Transformations of Ethyl 1 Methyl 1h Pyrazol 4 Yl Glycinate
Transformations of the Ester Group in Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate
The ethyl ester group is a versatile functional handle that can be readily converted into other functionalities such as amides, carboxylic acids, and alcohols.
The conversion of the ethyl ester to an amide or a carboxylic acid represents two of the most fundamental transformations of this functional group.
Amidation is typically achieved by the direct reaction of the ester with a primary or secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or the use of catalysts to proceed at a practical rate. The process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the amide and ethanol (B145695). For heteroaromatic esters, this transformation allows for the introduction of diverse substituents, significantly expanding the chemical space for structure-activity relationship studies in medicinal chemistry.
Hydrolysis of the ester to the corresponding carboxylic acid, (1-methyl-1H-pyrazol-4-yl)glyoxylic acid, can be performed under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in a co-solvent like ethanol or methanol (B129727). The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid product.
Table 1: Representative Conditions for Ester Transformations
| Transformation | Reagents & Conditions | Product Type |
|---|---|---|
| Amidation | Primary/Secondary Amine (R¹R²NH), Heat or Catalyst | N-substituted (1-methyl-1H-pyrazol-4-yl)acetamide |
The ester group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: A complete reduction of the ethyl ester moiety leads to the formation of 2-(1-methyl-1H-pyrazol-4-yl)ethanol. This transformation is reliably achieved using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.orgechemi.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org
Reduction to Aldehyde: Partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards hydride reagents than esters. However, this can be accomplished using sterically hindered and less reactive hydride reagents at low temperatures. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). Careful control of stoichiometry and reaction temperature (typically -78 °C) is crucial to prevent over-reduction to the primary alcohol.
Oxidation of the ester group is not a common transformation without affecting other parts of the molecule.
Table 2: Reduction Pathways for the Ester Group
| Product Type | Reagents & Conditions |
|---|
Reactions at the Pyrazole (B372694) Nitrogen Atom of this compound
The pyrazole ring in the title compound contains two nitrogen atoms. The N1 position is already substituted with a methyl group. The N2 atom, being a pyridine-like sp²-hybridized nitrogen, possesses a lone pair of electrons in the plane of the ring and is nucleophilic. This site can react with electrophiles, primarily alkylating agents, to form a quaternary pyrazolium (B1228807) salt. acs.org This reaction, known as quaternization, involves treating the pyrazole with an alkyl halide (e.g., methyl iodide or ethyl bromide), which results in the formation of a positively charged 1,2-dimethyl-4-(2-ethoxy-2-oxoethyl)pyrazol-1-ium halide salt. This modification significantly alters the electronic properties of the pyrazole ring, making it more electron-deficient.
Functionalization of the Pyrazole Ring in this compound
The aromatic pyrazole ring can undergo further substitution reactions, allowing for the introduction of new functional groups at the C3 and C5 positions.
Electrophilic aromatic substitution is a key method for functionalizing pyrazole rings. In unsubstituted pyrazole, the C4 position is the most electron-rich and therefore the most reactive towards electrophiles. acs.orgglobalresearchonline.net Since the title compound is already substituted at the C4 position, subsequent electrophilic attack is directed to the C3 or C5 positions. The regiochemical outcome is influenced by the electronic effects of the existing substituents (the N1-methyl group and the C4-glycinate side chain) and the specific reaction conditions.
Halogenation: The introduction of a halogen atom (Cl, Br, I) onto the pyrazole ring is a common and synthetically useful transformation, as the resulting halopyrazole can serve as a substrate for cross-coupling reactions. Direct bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The existence of both Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate and Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate indicates that halogenation can occur at either position, potentially yielding a mixture of isomers. nih.govbldpharm.comenovationchem.com
Nitration: Nitration of the pyrazole ring introduces a nitro group, a versatile functional group that can be further transformed (e.g., reduced to an amine). Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. For substituted pyrazoles, the conditions must be carefully controlled to achieve the desired regioselectivity and avoid side reactions. researchgate.netnih.gov Studies on the nitration of 1-methylpyrazole (B151067) have shown that substitution can be directed to various positions depending on the reagents used. nih.gov
Table 3: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄ or CH₃CN | Ethyl 3-bromo- (B131339) or 5-bromo-(1-methyl-1H-pyrazol-4-yl)glycinate |
| Chlorination | N-Chlorosuccinimide (NCS), CH₃CN | Ethyl 3-chloro- or 5-chloro-(1-methyl-1H-pyrazol-4-yl)glycinate |
| Nitration | HNO₃ / H₂SO₄ | Ethyl 3-nitro- or 5-nitro-(1-methyl-1H-pyrazol-4-yl)glycinate |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the pyrazole ring must first be functionalized with a suitable group, typically a halogen (Br, I) or a boronic acid/ester. Following halogenation at the C3 or C5 position as described above, the resulting halopyrazole can be used in various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures by introducing new aryl or heteroaryl substituents onto the pyrazole ring. nih.govresearchgate.net
Sonogashira Coupling: This reaction couples a halopyrazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net It is an efficient method for introducing alkynyl moieties, which can serve as handles for further synthetic manipulations, such as cycloadditions or conversion to other functional groups. nih.gov
Table 4: Metal-Mediated Cross-Coupling of Halogenated Pyrazole Derivatives
| Reaction Name | Coupling Partners | Typical Catalytic System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 3/5-Halopyrazole + Arylboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) | 3/5-Arylpyrazole |
| Sonogashira | 3/5-Halopyrazole + Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, piperidine) | 3/5-Alkynylpyrazole |
Chiral Transformations and Stereoselective Syntheses Utilizing this compound
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the use of this compound as a substrate or key intermediate in chiral transformations or stereoselective syntheses. While the broader field of asymmetric synthesis of pyrazole-containing compounds is an active area of research, specific studies focusing on the enantioselective or diastereoselective modification of this compound, or its application in such syntheses, are not documented in the available literature.
Consequently, there are no established methodologies, detailed research findings, or data tables to report for this specific subsection. The exploration of this compound in the context of stereoselective chemistry appears to be an uninvestigated area of chemical research.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of Ethyl 1 Methyl 1h Pyrazol 4 Yl Glycinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts (δ) are predicted based on the analysis of similar pyrazole (B372694) structures and ethyl esters. The pyrazole ring protons (H-3 and H-5) are anticipated to appear as distinct singlets in the aromatic region, typically between δ 7.5 and 8.0 ppm. The N-methyl group protons would present as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm. The protons of the ethyl glycinate (B8599266) moiety are expected to show a characteristic quartet for the methylene (B1212753) group (-O-CH₂-) around δ 4.2 ppm and a triplet for the terminal methyl group (-CH₃) around δ 1.3 ppm. The methylene group of the glycinate (-CH₂-CO) would likely appear as a singlet around δ 3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. nih.gov The carbonyl carbon of the ester group is the most deshielded, with a predicted chemical shift in the range of δ 168-172 ppm. The carbons of the pyrazole ring are expected to resonate between δ 110 and 145 ppm. The N-methyl carbon will likely appear around δ 35-40 ppm, while the carbons of the ethyl group (-O-CH₂- and -CH₃) are predicted to be found at approximately δ 61 ppm and δ 14 ppm, respectively. The glycinate methylene carbon is expected around δ 45-50 ppm. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to definitively assign each proton and carbon signal and confirm the connectivity of the molecular structure. uab.cat
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazole C=O | - | 168-172 |
| Pyrazole C3, C5 | 7.5-8.0 (s) | 130-145 |
| Pyrazole C4 | - | 110-120 |
| N-CH₃ | 3.8-4.0 (s) | 35-40 |
| Glycinate -CH₂- | ~3.9 (s) | 45-50 |
| Ester -O-CH₂- | ~4.2 (q) | ~61 |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.
Electron Ionization (EI-MS): Under electron ionization, the molecule is expected to produce a distinct molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation of pyrazole derivatives often involves characteristic losses. researchgate.net A primary fragmentation pathway for pyrazoles is the cleavage of the N-N bond and the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). nih.gov For the target molecule, fragmentation is also expected at the ester group and the glycinate side chain. Common fragment ions would likely arise from the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z 73). Alpha-cleavage adjacent to the amino group of the glycinate moiety is also a probable fragmentation pathway. miamioh.edu For comparison, the mass spectrum of the related compound ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular ion and significant fragments corresponding to the loss of the ethoxy group. nist.gov
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, high-resolution mass spectrometry can be employed. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₁₅N₃O₂ for the protonated molecule). researchgate.net
Infrared (IR) and Raman Spectroscopy Methods
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups. A strong absorption band between 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the saturated ester group. The C=N and C=C stretching vibrations within the pyrazole ring are expected to appear in the 1500-1600 cm⁻¹ region. ajrconline.org Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-O stretching of the ester will likely produce strong bands in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the pyrazole ring are expected to be strong in the Raman spectrum. researchgate.net It can be particularly useful for identifying the pyrazole ring modes and the C-C backbone of the ethyl glycinate chain. researchgate.net The fingerprint region (600-1800 cm⁻¹) in both IR and Raman spectra provides a unique pattern that can be used for identification. physicsopenlab.org
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C=O (Ester) | Stretching | 1730-1750 | Strong (IR) |
| C-H (Aliphatic) | Stretching | 2850-2980 | Medium (IR, Raman) |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak (IR, Raman) |
| N-H/C-H (Amine/Glycinate) | Stretching | 3100-3300 | Medium (IR) |
| C=N, C=C (Pyrazole Ring) | Stretching | 1500-1600 | Medium (IR, Raman) |
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for the specific title compound is not publicly available, analysis of closely related pyrazole derivatives provides valuable insights.
For instance, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate reveals that the pyrazole ring is essentially planar. mdpi.com Similarly, the structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate shows a dihedral angle between the pyrazole and benzene (B151609) rings of 76.06 (11)°. chemsociety.org.ngnist.gov In these structures, the crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and C-H···π interactions. mdpi.com It is expected that this compound would also exhibit a planar pyrazole ring. The conformation of the ethyl glycinate side chain would be influenced by crystal packing forces, and intermolecular hydrogen bonds involving the ester oxygen and the amine nitrogen are likely to play a significant role in the supramolecular architecture.
Typical Crystallographic Parameters for Pyrazole-Carboxylate Derivatives
| Parameter | Typical Value | Reference Compound Example |
|---|---|---|
| Crystal System | Monoclinic, Triclinic | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Monoclinic) mdpi.com |
| Space Group | P2₁/c, P-1 | Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate (Triclinic) chemsociety.org.ng |
| Pyrazole Ring | Planar | Most reported pyrazole structures mdpi.com |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrazole derivatives. researchgate.net A C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.com The purity of the compound can be determined by integrating the peak area, and the method can be validated according to ICH guidelines for accuracy, precision, and linearity. researchgate.net
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, especially for volatile and thermally stable compounds like pyrazole esters. nist.gov The use of a nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase, is common. nih.gov GC-MS provides both retention time data for quantification and mass spectra for identification of the main component and any impurities. phytojournal.com For complex mixtures or the separation of isomers, specialized chiral columns can be employed. chromatographyonline.com
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of scholarly articles and scientific databases, no specific computational and theoretical chemistry studies concerning the compound this compound were identified. As a result, the generation of a detailed article adhering to the requested outline on quantum chemical calculations, molecular docking, spectroscopic parameter prediction, conformational analysis, and reaction pathway modeling for this specific molecule is not possible at this time.
The user's request for a thorough and scientifically accurate article is contingent on the existence of published research in these specialized areas. Without such foundational data, any attempt to create the specified content would not be based on factual, verifiable information.
Researchers in the field of computational chemistry often select molecules for study based on factors such as potential biological activity, synthetic accessibility, or novelty of structure. It appears that this compound has not yet been the subject of in-depth computational investigation within the public domain. Therefore, the data necessary to populate the requested sections and subsections of the article is unavailable.
It is important to note that while computational studies exist for other pyrazole derivatives, the user's strict instruction to focus solely on this compound prevents the inclusion of information on related but structurally distinct compounds.
Applications of Ethyl 1 Methyl 1h Pyrazol 4 Yl Glycinate in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Construction
The development of novel chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules, which is of paramount importance in fields such as medicinal chemistry. nih.gov While specific studies on the chirality of Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate are not extensively documented, its structural similarity to other pyrazole-containing amino acid derivatives suggests its significant potential as a chiral building block. researchgate.netthieme-connect.comrsc.org The asymmetric synthesis of unnatural α-amino acids bearing pyrazole (B372694) moieties has been successfully achieved using chiral catalysts, highlighting the amenability of the pyrazole scaffold to stereocontrolled transformations. thieme-connect.com
For instance, the asymmetric reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters, catalyzed by a chiral spirocyclic phosphoric acid, has yielded a variety of pyrazole-based α-amino acid derivatives with high enantioselectivity. researchgate.net This demonstrates that the pyrazole nucleus can be effectively incorporated into chiral structures. By analogy, this compound could be resolved into its enantiomers or synthesized in an enantioselective manner, thereby providing access to chiral synthons for the construction of more complex chiral molecules.
The synthetic utility of such chiral pyrazole-derived amino acids has been demonstrated in the preparation of functionalized biological probes, such as sulfonyl fluoride (B91410) derivatives, which are potential serine protease inhibitors. rsc.org This underscores the potential of chiral pyrazole-containing amino acids in the development of sophisticated molecular tools. The glycinate (B8599266) functionality in this compound offers a versatile handle for peptide synthesis or for further elaboration into more complex side chains, making it a valuable precursor for novel chiral ligands, catalysts, and peptidomimetics.
Table 1: Examples of Asymmetric Syntheses Involving Pyrazole-Based Amino Acid Analogues
| Catalyst/Method | Reactants | Product Type | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | N-aryl-5-aminopyrazoles, β,γ-alkynyl-α-imino esters | Pyrazole-based α-amino acid derivatives | 73-99% |
| Horner-Wadsworth-Emmons/Aza-Michael | Aspartic acid derived β-keto phosphonate, aromatic aldehydes, phenyl hydrazine (B178648) | 5-arylpyrazole α-amino acids | Regioselective |
| CPA-Catalyzed Desymmetrization | α-fluoro-1,3-indanediones, 5-aminopyrazoles | α-aryl-α-fluoroketones with tertiary C-F stereocenters | 90-98% |
Utility as a Key Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby enhancing efficiency and atom economy. nih.govrsc.org Pyrazole derivatives are frequently employed as key intermediates in a variety of MCRs to generate diverse heterocyclic scaffolds. beilstein-journals.orgnih.govmdpi.com The structure of this compound, featuring both a nucleophilic amine (after hydrolysis or as a primary amine precursor) and an electrophilic ester, makes it a prime candidate for participation in MCRs.
For example, pyrazole-4-carbaldehydes are common building blocks in MCRs. nih.gov While the glycinate moiety in this compound is not a direct aldehyde equivalent, its α-amino ester functionality can participate in reactions like the Ugi or Passerini reactions. The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. A derivative of this compound could potentially serve as the amine or carboxylic acid component (after hydrolysis), leading to the rapid assembly of complex molecules incorporating the 1-methylpyrazole (B151067) scaffold. The synthesis of stable pyrazole amides via a Ugi four-component reaction has been reported, showcasing the feasibility of integrating the pyrazole core into such transformations. researchgate.net
Furthermore, the pyrazole nucleus itself can be constructed through MCRs, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov this compound, or its precursors, can be envisioned as products of such MCRs, or as starting materials for subsequent MCRs to build even more complex heterocyclic systems. For instance, a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can lead to the formation of pyranopyrazole derivatives, demonstrating the versatility of pyrazole-forming MCRs. beilstein-journals.org
Table 2: Selected Multi-Component Reactions Involving Pyrazole Derivatives
| MCR Type | Key Pyrazole Intermediate | Other Components | Resulting Scaffold |
| Ugi-type | Pyrazole carboxylic acids | Anilines, t-butyl isocyanide, benzaldehydes | Pyrazole-containing amides |
| Biginelli-type | 4-formylpyrazole | Urea/thiourea, β-ketoester | Pyrazole-containing dihydropyrimidinones |
| Hantzsch-type | 4-formylpyrazole | β-ketoester, ammonia (B1221849) | Pyrazole-containing dihydropyridines |
| Three-component | 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-aminobenzenecarboxylic acids, boronic acids | Fluorescent pyrazole-containing boron complexes |
Incorporation into Macrocyclic and Supramolecular Architectures
The pyrazole ring is a valuable component in the design of macrocycles and supramolecular assemblies due to its rigid structure and the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors or as coordination sites for metal ions. nih.govresearchgate.net The incorporation of pyrazole units into larger cyclic structures can lead to molecules with unique recognition properties and functions. nih.govacs.org this compound, with its functional handles, is a suitable building block for the synthesis of such complex architectures.
The synthesis of pyrazole-based macrocycles has been successfully achieved, leading to the development of highly selective kinase inhibitors. nih.govacs.org In these examples, a 3-aminopyrazole (B16455) core is elaborated and then cyclized via a linker, demonstrating that the pyrazole scaffold can be effectively integrated into a macrocyclic framework. The glycinate moiety of this compound could be readily modified to introduce a long chain with a terminal reactive group, which could then be used for a ring-closing metathesis or an amidation reaction to form a macrocycle.
In the realm of supramolecular chemistry, pyrazole-based ligands are known to self-assemble into intricate structures through hydrogen bonding or coordination with metal ions. mdpi.comglobethesis.comconicet.gov.ar The N-H of an unsubstituted pyrazole is a common hydrogen bond donor, and the pyridine-like nitrogen is a hydrogen bond acceptor. nih.gov While the 1-methyl group in this compound blocks the N-H donor capability of that nitrogen, the other nitrogen atom can still act as a coordination site. The amino and ester groups of the glycinate side chain provide additional sites for non-covalent interactions, which could be exploited in the design of self-assembling systems. For example, dipodal pyrazole ligands have been used to create 26-membered polyaza macrocycles. researchgate.net
Scaffold Design for Diverse Chemical Libraries (excluding biological screening)
The development of chemical libraries based on a central scaffold is a powerful strategy for the exploration of chemical space. The pyrazole ring is an attractive scaffold for library synthesis due to its synthetic accessibility and the possibility of introducing diversity at multiple positions. researchgate.netnih.govrsc.org Both solid-phase and solution-phase methodologies have been developed for the combinatorial synthesis of pyrazole-based libraries. mdpi.comnih.govnih.gov
This compound is an excellent starting point for the construction of a chemical library. The amino and ester functionalities of the glycinate side chain can be readily derivatized. For example, the amine can be acylated with a diverse set of carboxylic acids, and the ester can be hydrolyzed and then coupled with a variety of amines. This allows for the introduction of two points of diversity around the pyrazole core.
Solid-phase synthesis offers a streamlined approach to library generation, with simplified purification procedures. mdpi.comnih.gov A strategy could be envisioned where this compound is attached to a solid support via its ester functionality. Subsequent derivatization of the amine, followed by cleavage from the resin, would yield a library of N-acylated pyrazole glycinamides. Alternatively, the pyrazole ring itself can be constructed on a solid support, with different building blocks being introduced in a stepwise manner to generate a library of variably substituted pyrazoles. mdpi.com The amenability of pyrazole synthesis to automated and high-throughput formats further enhances its utility in library design. whiterose.ac.uknih.gov The integration of computational and synthetic strategies is also accelerating the design and synthesis of novel pyrazole-based libraries. nih.gov
Future Research Directions and Unexplored Avenues for Ethyl 1 Methyl 1h Pyrazol 4 Yl Glycinate
Novel Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving towards more efficient and sustainable practices. nih.gov Future research on Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate should prioritize the adoption of modern synthetic technologies over classical batch methods. These novel approaches could offer substantial improvements in reaction time, yield, safety, and environmental impact. unibo.itmdpi.com
Promising methodologies for investigation include:
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters such as temperature and mixing, leading to higher reproducibility and scalability. galchimia.comnih.govmdpi.com This technology is particularly advantageous for handling potentially hazardous intermediates safely and can be integrated into a multi-step, automated "assembly line" synthesis for rapid diversification. nih.govmit.edu
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity compared to conventional heating. dergipark.org.tracs.orgpsu.edu This high-speed method would be ideal for accelerating the discovery and optimization of synthetic routes to the target compound.
Photocatalysis: Visible-light photocatalysis represents a green and mild approach for constructing and functionalizing heterocyclic rings. rsc.orgorganic-chemistry.org Exploring photocatalytic routes could enable novel bond formations under ambient conditions, using light as a clean energy source and minimizing chemical waste. organic-chemistry.orgacs.org
Green Chemistry Approaches: Future syntheses should incorporate the principles of green chemistry, such as using eco-friendly solvents (e.g., water or ethanol), employing biodegradable catalysts, and designing atom-economical, one-pot reactions to reduce waste and energy consumption. nih.govias.ac.inresearchgate.net
| Methodology | Potential Advantages for Synthesis | Key Research Focus |
|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, reproducibility; reduced reaction times. galchimia.comnih.gov | Development of a continuous, multi-step process from basic precursors. |
| Microwave-Assisted Synthesis | Rapid reaction optimization; significant reduction in reaction time; improved yields. dergipark.org.tracs.org | Screening of conditions (power, temperature, time) for key cyclization steps. |
| Photocatalysis | Mild, ambient temperature conditions; use of a clean energy source; novel reactivity. rsc.orgorganic-chemistry.org | Identification of suitable photocatalysts and reaction pathways for pyrazole ring formation. |
| Green Solvents/Catalysts | Reduced environmental impact and toxicity; improved sustainability. nih.govresearchgate.net | Replacing traditional organic solvents and heavy metal catalysts with benign alternatives. |
Expanded Derivatization Strategies
The molecular architecture of this compound offers several sites for chemical modification, providing a platform for creating a library of novel compounds. Future research should focus on systematically exploring the reactivity of these sites to generate derivatives with tailored properties.
Key unexplored derivatization avenues include:
Pyrazole Ring C-H Functionalization: The C-3 and C-5 positions of the pyrazole ring are prime targets for direct C-H functionalization. rsc.orgresearchgate.net Transition-metal-catalyzed reactions could be investigated to introduce new aryl, alkyl, or heteroatom substituents, significantly expanding the structural diversity of the scaffold. rsc.org
Modification of the Glycinate (B8599266) Side Chain: The ethyl ester provides a versatile handle for further chemistry. Hydrolysis to the corresponding carboxylic acid would create a key intermediate for forming amide bonds with a wide array of amines, leading to peptide-like structures or polymers.
Functionalization of the α-Carbon: The carbon atom adjacent to the ester group could be a target for reactions such as alkylation or aldol-type condensations, allowing for the extension of the glycinate side chain.
| Reactive Site | Potential Reaction | Resulting Functional Group | Research Goal |
|---|---|---|---|
| Pyrazole C-H Bonds (C3, C5) | Direct Arylation/Alkenylation rsc.orgresearchgate.net | -Aryl, -Alkenyl | Tune electronic properties; create extended π-systems. |
| Ethyl Ester | Hydrolysis then Amide Coupling | -C(O)NHR | Introduce new functional groups; synthesize amide libraries. |
| Ethyl Ester | Reduction | -CH₂OH | Create alcohol derivatives for further functionalization. |
| α-Carbon of Glycinate | Alkylation | -CHR-COOEt | Introduce stereocenters; extend the side chain. |
Advanced Spectroscopic and Computational Analyses
A thorough understanding of the structural and electronic properties of this compound is essential for predicting its behavior and designing new applications. A synergistic approach combining advanced computational modeling with experimental spectroscopic analysis would provide deep insights. eurasianjournals.com
Future research in this area should involve:
Density Functional Theory (DFT) Calculations: DFT studies can predict the molecule's optimized geometry, vibrational frequencies (IR spectrum), NMR chemical shifts, and electronic properties. researchgate.nettandfonline.comresearchgate.netnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal its electronic transition behavior and potential for use in electronic materials. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule, particularly the flexibility of the glycinate side chain, and its interactions with solvents or other molecules. eurasianjournals.com
Advanced Spectroscopic Techniques: While standard NMR and IR are routine, advanced techniques could provide more detailed information. Two-dimensional NMR (COSY, HSQC, HMBC) experiments can confirm structural assignments unambiguously. Obtaining a single crystal for X-ray crystallography would provide definitive proof of its solid-state structure and intermolecular interactions. tandfonline.combohrium.com
| Technique | Type | Information to be Gained |
|---|---|---|
| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure (HOMO/LUMO), predicted NMR/IR spectra. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Computational | Conformational flexibility, solvent interactions, dynamic behavior. eurasianjournals.com |
| X-ray Crystallography | Spectroscopic | Precise solid-state structure, bond lengths/angles, intermolecular packing. tandfonline.combohrium.com |
| 2D NMR Spectroscopy | Spectroscopic | Unambiguous confirmation of atomic connectivity and structural assignment. |
Exploration in Materials Science
The inherent features of the pyrazole ring—its aromaticity, thermal stability, and ability to coordinate with metals—make it a valuable component in materials science. mdpi.com this compound could serve as a novel building block for advanced functional materials, an area that remains entirely unexplored for this specific molecule.
Future research could target its application in:
Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms and the carbonyl oxygen of the ester group are potential coordination sites for metal ions. rsc.org Research could focus on using this molecule as an organic linker to synthesize novel MOFs. These materials could be investigated for applications such as gas storage or catalysis.
Organic Electronics: Pyrazole derivatives are known to possess electronic properties suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent dyes. nih.gov The conjugated system of the pyrazole ring in this compound suggests that it, or its derivatives with extended π-systems, could be explored for such applications.
Chemosensors: The chelating ability of the pyrazole and glycinate moieties could be harnessed to develop chemosensors. rsc.org Future work could involve designing derivatives that exhibit a change in fluorescence or color upon selectively binding to specific metal ions. rsc.orgnih.gov
| Application Area | Relevant Molecular Feature | Potential Material Property |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Nitrogen and oxygen atoms capable of metal coordination. rsc.org | Porous crystalline materials for catalysis or gas separation. |
| Organic Electronics (e.g., OLEDs) | Aromatic pyrazole core (conjugated π-system). nih.gov | Luminescent or semiconducting properties. researchgate.net |
| Fluorescent Dyes / Chemosensors | Chelating sites (N, O atoms) and potential for extended conjugation. rsc.orgnih.gov | Selective ion binding with a corresponding optical response. |
Q & A
Q. What are the established synthetic routes for Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate, and what reaction conditions are critical for yield optimization?
this compound can be synthesized via cascade reactions involving glycine derivatives. For example, refluxing 3-formylchromone with ethyl glycinate in toluene using p-toluenesulfonic acid (TsOH) as a catalyst produces pyridine or pyrrole derivatives depending on the glycine derivative used . Reaction selectivity is influenced by steric and electronic factors; α-aminoacetonitrile yields a single product, while ethyl glycinate results in mixtures, necessitating chromatographic separation .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign chemical shifts in CDCl₃ or DMSO-d₆ using TMS as an internal standard (δ 0 ppm) to confirm substituent environments .
- Elemental analysis : Validate purity and stoichiometry (e.g., using an EA 1108 analyzer) .
- Melting point determination : Employ a hot-stage apparatus for physical property validation .
Q. How should researchers handle safety and disposal considerations for this compound?
While classified as non-hazardous, standard precautions apply:
- Use gloves, goggles, and ventilation during synthesis.
- For spills, absorb with inert material (e.g., vermiculite) and dispose via licensed waste services.
- Avoid environmental release; consult local regulations for disposal .
Q. What catalytic systems are effective in its synthesis, and how do they influence regioselectivity?
TsOH is widely used for acid-catalyzed cycloadditions, promoting [1+4] cycloaddition and subsequent condensations. Basic conditions (e.g., sodium methoxide) facilitate formylation or nucleophilic substitutions, as seen in pyrimidinone syntheses .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction outcomes (e.g., pyridine vs. pyrrole formation)?
Divergent products arise from intermediates’ stability and substituent effects. For instance, α-aminoacetonitrile’s nitrile group stabilizes adducts, favoring pyridines, while ethyl glycinate’s ester group allows competitive pyrrole pathways. Kinetic studies (e.g., monitoring via HPLC) and DFT calculations can model transition states to rationalize selectivity .
Q. What crystallographic strategies are recommended for resolving its solid-state structure?
Use SHELXL for refinement:
- Input high-resolution diffraction data (Mo-Kα or Cu-Kα sources).
- Apply twin refinement if data shows pseudo-merohedral twinning.
- Validate hydrogen bonding networks using OLEX2 visualization .
Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected ¹³C shifts)?
Q. What strategies optimize its bioactivity in agrochemical or pharmaceutical applications?
Structural analogs (e.g., ethyl N-(diphenylmethylene)glycinate) show insecticidal activity when paired with fluorinated groups. Modify the pyrazole ring’s substituents (e.g., trifluoromethyl groups) to enhance binding to target receptors, as demonstrated in meta-diamide derivatives .
Q. How does solvent choice impact its stability and reactivity in multi-step syntheses?
Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, while toluene minimizes side reactions in acid-catalyzed steps. Thermal gravimetric analysis (TGA) can assess decomposition thresholds under reflux conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
